2-(4-Bromophenyl)propan-1-amine
Overview
Description
2-(4-Bromophenyl)propan-1-amine is an organic compound with the molecular formula C9H12BrN. It is a derivative of phenylpropanamine, where a bromine atom is substituted at the para position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Bromophenyl)propan-1-amine involves the reaction of 4-bromobenzaldehyde with nitroethane to form 4-bromo-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)propan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.
Oxidation Reactions: Oxidation can yield various products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Reduction: Products include primary amines or alcohols.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
2-(4-Bromophenyl)propan-1-amine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)propan-1-amine
- 2-(4-Fluorophenyl)propan-1-amine
- 2-(4-Methylphenyl)propan-1-amine
Uniqueness
2-(4-Bromophenyl)propan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, fluoro, and methyl analogs, which may have different chemical and biological properties .
Properties
IUPAC Name |
2-(4-bromophenyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTXSPFHZMRKMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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